molecular formula C26H24N6O3S B2360676 N-[4-({3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide CAS No. 892275-95-5

N-[4-({3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide

Cat. No.: B2360676
CAS No.: 892275-95-5
M. Wt: 500.58
InChI Key: UZXXYWMTEDPXQI-UHFFFAOYSA-N
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Description

N-[4-({3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a triazoloquinazoline core, which is a fused heterocyclic system, and a sulfonyl group attached to an isopropylphenyl moiety. The compound’s molecular formula is C26H25N5O3S, and it has a molecular weight of 487.57 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazoloquinazoline core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline ring system.

    Introduction of the sulfonyl group: The sulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the triazoloquinazoline intermediate.

    Attachment of the isopropylphenyl moiety: This step involves the coupling of the isopropylphenyl group to the sulfonylated triazoloquinazoline.

    Final acetamide formation:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-({3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols .

Scientific Research Applications

N-[4-({3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[4-({3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[4-({3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[4-[[3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O3S/c1-16(2)18-8-14-21(15-9-18)36(34,35)26-25-29-24(22-6-4-5-7-23(22)32(25)31-30-26)28-20-12-10-19(11-13-20)27-17(3)33/h4-16H,1-3H3,(H,27,33)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXXYWMTEDPXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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